molecular formula C17H29BrN2O2Si B1521774 N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide CAS No. 1171919-94-0

N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide

Cat. No. B1521774
M. Wt: 401.4 g/mol
InChI Key: JWXIXHCQKKRIAJ-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is substituted with a bromine atom and a tert-butyldimethylsilyloxy methyl group . Pivalamide (also known as trimethylacetamide) is attached to the pyridine ring via a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a brominating agent to introduce the bromine atom . The tert-butyldimethylsilyloxy methyl group could be introduced through a reaction with the corresponding silane . The pivalamide group could be introduced through a reaction with pivaloyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The bromine atom, tert-butyldimethylsilyloxy methyl group, and pivalamide group would be attached to the pyridine ring .


Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced with other groups through nucleophilic substitution reactions . The tert-butyldimethylsilyloxy methyl group could potentially be removed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a brominated compound, it would likely be relatively heavy and could potentially have significant lipophilicity . The presence of the tert-butyldimethylsilyloxy methyl group could potentially increase its steric bulk .

Scientific Research Applications

Synthesis and Reactivity

  • Lithiation and Substitution Reactions : Research by Smith et al. (2013) on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related derivatives showcases the control over regioselectivity in functionalization reactions, important for developing new synthetic routes for complex molecules Smith et al., 2013.

  • Catalytic Applications : Aggarwal et al. (2002) demonstrated the rate acceleration of the Baylis-Hillman reaction in polar solvents, including pivaldehyde. This research highlights the potential for developing new catalytic methods in organic synthesis Aggarwal et al., 2002.

Biological Activity and Medicinal Chemistry

  • Histone Deacetylase Inhibitors : Zhou et al. (2008) described the synthesis and biological evaluation of compounds with pyridin-3-yl motifs as potent histone deacetylase inhibitors, indicating the potential for similar structures to play a role in therapeutic drug development Zhou et al., 2008.

  • Antimycobacterial Activity : Gezginci et al. (1998) investigated substituted pyridine and pyrazinecarboxylic acids for antimycobacterial activity. The study emphasizes the importance of such frameworks in the search for new treatments against Mycobacterium tuberculosis Gezginci et al., 1998.

Material Science

  • Polyimide Synthesis : Chern et al. (2008) developed polyimides with tert-butyl side groups, offering insights into the design of materials with low dielectric constants and high thermal stability. This research may suggest applications of similar compounds in the development of advanced polymers Chern et al., 2008.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a brominated compound, it could potentially be hazardous if ingested or inhaled . Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[2-bromo-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BrN2O2Si/c1-16(2,3)15(21)20-13-9-12(10-19-14(13)18)11-22-23(7,8)17(4,5)6/h9-10H,11H2,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXIXHCQKKRIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)CO[Si](C)(C)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BrN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115987
Record name N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide

CAS RN

1171919-94-0
Record name N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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